molecular formula C7H10NO- B1405916 (1-Ethylpyrrol-2-YL)methanolate CAS No. 869941-56-0

(1-Ethylpyrrol-2-YL)methanolate

Cat. No.: B1405916
CAS No.: 869941-56-0
M. Wt: 124.16 g/mol
InChI Key: NDKSEIJFQIRYQA-UHFFFAOYSA-N
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Description

It is a colorless liquid with a molecular weight of 141.21 g/mol. This compound has gained attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylpyrrol-2-YL)methanolate can be achieved through several methods. One common approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts them into 2,5-unsubstituted pyrroles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of pyrrole synthesis, such as the Paal-Knorr pyrrole synthesis and metal-catalyzed conversions, can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylpyrrol-2-YL)methanolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride yield substituted pyrroles.

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) chloride for the Paal-Knorr pyrrole synthesis, manganese complexes for selective conversions, and various alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-substituted pyrroles, carbonyl compounds, and alcohol derivatives .

Scientific Research Applications

(1-Ethylpyrrol-2-YL)methanolate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural products.

    Biology: The compound exhibits potential biological activities, including antiproliferative and antioxidant effects.

    Medicine: Research has shown its potential in developing new pharmaceuticals with diverse therapeutic properties.

    Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (1-Ethylpyrrol-2-YL)methanolate involves its interaction with molecular targets and pathways. For instance, it can form complexes with metal ions and bind to specific enzymes, influencing their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Formylpyrrole: Known for its biological activities, including hepatoprotective and immunostimulatory effects.

    N-Substituted Pyrroles: These compounds have diverse applications in medicinal chemistry and material science.

Uniqueness

(1-Ethylpyrrol-2-YL)methanolate stands out due to its unique combination of an ethyl group and a methanolate moiety, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives.

Properties

IUPAC Name

(1-ethylpyrrol-2-yl)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO/c1-2-8-5-3-4-7(8)6-9/h3-5H,2,6H2,1H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKSEIJFQIRYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NO-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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